![molecular formula C21H22N4O5S B2472914 ethyl 4-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate CAS No. 1324011-73-5](/img/structure/B2472914.png)
ethyl 4-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate
Descripción
Ethyl 4-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate is a synthetic small molecule featuring a pyrazole core substituted with a sulfamoyl group (attached to a 4-methylphenyl ring) at the 5th position and an amide-linked benzoate ester at the 4th position. Its structural complexity aligns with applications in medicinal chemistry, particularly in anti-inflammatory or analgesic drug development, given the pharmacological relevance of pyrazole-sulfonamide hybrids .
Propiedades
IUPAC Name |
ethyl 4-[[3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carbonyl]amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S/c1-4-30-21(27)15-7-11-16(12-8-15)22-19(26)18-14(3)23-24-20(18)31(28,29)25-17-9-5-13(2)6-10-17/h5-12,14,18,20,23-25H,4H2,1-3H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQYVDRWAQPSOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2C(NNC2S(=O)(=O)NC3=CC=C(C=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the sulfonamide group via sulfonylation reactions. The benzoate ester is then formed through esterification reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under controlled conditions. The use of automated systems for monitoring and controlling reaction parameters ensures consistency and efficiency in production. Purification processes such as recrystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings or the pyrazole ring.
Aplicaciones Científicas De Investigación
Ethyl 4-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of ethyl 4-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity. The overall effect is determined by the compound’s ability to modulate biological pathways and processes.
Comparación Con Compuestos Similares
Key Observations :
- Sulfamoyl vs.
- Linker Groups : Thioether linkers (I-6373) enhance stability over ethers (I-6473) but may increase toxicity risks. The target’s amide linker balances polarity and rigidity, favoring receptor interactions .
- Substituent Position: 5th-position sulfamoyl substitution (target) contrasts with 5th-position benzoylamino (4c), which showed peak analgesic activity in . This suggests the sulfamoyl group may shift activity toward anti-inflammatory or enzymatic inhibition pathways .
Pharmacological Activity
- Analgesic Activity: Benzoylamino-substituted pyrazoles (e.g., 4c) exhibit potency comparable to pentazocine, while thiourea substituents (3d, 3e) abolish activity. The target’s sulfamoyl group lacks direct activity data but may prioritize anti-inflammatory effects over analgesia due to sulfonamide’s historical role in cyclooxygenase (COX) inhibition .
- Anti-Inflammatory Activity : Carrageenan-induced edema tests () show peak activity at 2 hours for most pyrazole derivatives. The target’s 4-methylphenyl group could prolong activity by slowing metabolism, as methyl groups often reduce cytochrome P450-mediated oxidation .
Physicochemical and Pharmacokinetic Properties
- Bioavailability : ’s radar chart highlights the importance of balanced lipophilicity for oral absorption. The target’s ethyl ester may act as a prodrug, enhancing intestinal uptake before hydrolysis to the free acid .
- Metabolic Stability : Methyl groups (3-methyl on pyrazole, 4-methyl on phenyl) likely shield against oxidative metabolism, extending half-life relative to unsubstituted analogues .
Actividad Biológica
Ethyl 4-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate is a compound of interest due to its potential biological activities, particularly in the realms of anti-inflammatory, anti-cancer, and antimicrobial properties. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following structure:
This structure includes a pyrazole moiety, which is known for its diverse pharmacological activities. The presence of sulfamoyl and benzoate groups contributes to its biological profile.
The mechanism of action for this compound involves interactions with specific molecular targets, potentially modulating enzyme activities and receptor interactions. Pyrazole derivatives often exhibit inhibitory effects on various kinases and receptors involved in inflammatory pathways and tumorigenesis.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives can effectively inhibit the production of pro-inflammatory cytokines. For instance, compounds similar to this compound have demonstrated significant inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting their potential as anti-inflammatory agents .
Antitumor Activity
Studies have shown that pyrazole derivatives possess notable antitumor properties. They exhibit inhibitory activity against key oncogenic targets such as BRAF(V600E) and EGFR, which are critical in various cancers. The structural modifications in this compound may enhance its potency against these targets .
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. Similar pyrazole compounds have shown effectiveness against a range of bacteria and fungi, indicating that this compound could be a candidate for further development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The following table summarizes key structural features that influence the biological activity of related compounds:
Structural Feature | Effect on Activity |
---|---|
Sulfamoyl Group | Enhances anti-inflammatory properties |
Benzoate Group | Increases binding affinity to targets |
Pyrazole Ring | Critical for antitumor activity |
Methyl Substituents | Modulate hydrophobicity and solubility |
Case Studies
- Antitumor Efficacy : A study demonstrated that a derivative similar to this compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values in the micromolar range. The mechanism involved induction of apoptosis through activation of caspase pathways .
- Anti-inflammatory Effects : In vitro assays showed that this compound reduced LPS-induced NO production significantly, highlighting its potential as a therapeutic agent for inflammatory diseases .
- Antimicrobial Activity : A series of pyrazole derivatives were tested against various bacterial strains, with some showing potent activity comparable to standard antibiotics. This compound's structural components may contribute to its enhanced efficacy .
Q & A
Q. What synthetic methodologies are recommended for the preparation of ethyl 4-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Coupling of pyrazole and benzoate moieties : Use 3-methyl-1H-pyrazol-5-ol as a starting material, followed by sulfamoylation with 4-methylbenzenesulfonyl chloride under anhydrous conditions (e.g., NaH in THF) to introduce the sulfamoyl group .
- Esterification : Reaction with ethyl 4-aminobenzoate in the presence of coupling agents like DCC/DMAP to form the amide bond .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure purity .
Q. What analytical techniques are essential for confirming structural integrity and purity?
- Methodological Answer :
- X-ray crystallography : Resolve the crystal structure using SHELXL for refinement and ORTEP-3 for visualization. Key parameters include dihedral angles (e.g., 16.15° between tolyl groups) and r.m.s. deviations (e.g., 0.0231 Å for pyrazole rings) .
- Spectroscopy :
- NMR : Confirm substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 7.1–7.8 ppm).
- Mass spectrometry : ESI-MS (e.g., m/z 365.2 for analogous compounds) validates molecular weight .
- Elemental analysis : Verify C, H, N, S content within ±0.4% theoretical values .
Q. Which preliminary biological assays are suitable for evaluating pharmacological potential?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases or hydrolases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
- Antimicrobial screening : Broth microdilution (MIC values) against S. aureus or E. coli .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ determination in HeLa cells) .
Advanced Questions
Q. How is X-ray crystallography applied to resolve the compound’s crystal structure and intermolecular interactions?
- Methodological Answer :
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refinement via SHELXL includes anisotropic displacement parameters for non-H atoms .
- Interaction analysis : Identify C–H···π and π–π stacking (e.g., 4.14 Å between benzene rings) using PLATON .
- Validation : Check R-factor (<0.05) and data-to-parameter ratio (>15:1) to ensure reliability .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent variation : Replace the 4-methylphenyl group with electron-withdrawing (e.g., -NO₂) or bulky groups (e.g., -Ph) to assess steric/electronic effects on enzyme binding .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., sulfamoyl group as hydrogen bond acceptor) .
- Bioisosteric replacement : Substitute the benzoate ester with a carboxylic acid to enhance solubility .
Q. What computational strategies predict target binding modes and pharmacokinetics?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Glide to model interactions with COX-2 or EGFR kinases (docking scores < -7.0 kcal/mol indicate strong binding) .
- MD simulations : GROMACS for 100 ns trajectories to evaluate binding stability (e.g., RMSD < 2.0 Å) .
- ADMET prediction : SwissADME for bioavailability (TPSA < 140 Ų) and toxicity (AMES test negative) .
Q. How can discrepancies in biological activity data across studies be addressed?
- Methodological Answer :
- Assay standardization : Compare IC₅₀ values under identical conditions (e.g., pH 7.4, 37°C) .
- Structural validation : Ensure enantiopurity via chiral HPLC; impurities >95% may skew results .
- Meta-analysis : Use RevMan to aggregate data from similar derivatives (e.g., pyrazole-sulfonamides) and identify outliers .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.